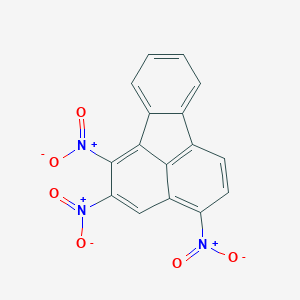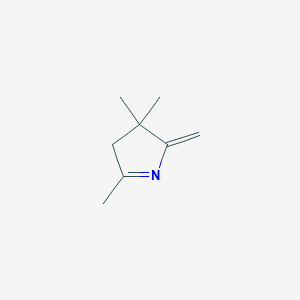
(Z)-2-Acetyl-3-(methylamino)but-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Acetyl-3-(methylamino)but-2-enenitrile, commonly known as MMB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It has gained popularity in the research community due to its potent binding affinity to the cannabinoid receptors CB1 and CB2.
Mechanism Of Action
MMB-FUBINACA exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. This leads to the activation of downstream signaling pathways, resulting in the modulation of various physiological processes such as pain sensation, appetite, and mood.
Biochemical And Physiological Effects
Studies have shown that MMB-FUBINACA has a high binding affinity to CB1 and CB2 receptors, making it a potent agonist of the endocannabinoid system. It has been shown to induce hypothermia, catalepsy, and antinociception in animal models. MMB-FUBINACA has also been reported to cause cardiovascular effects such as tachycardia and hypertension.
Advantages And Limitations For Lab Experiments
One advantage of using MMB-FUBINACA in lab experiments is its high potency and selectivity towards CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, one limitation is its potential for abuse and toxicity, which requires strict safety protocols and ethical considerations.
Future Directions
There are several future directions for the study of MMB-FUBINACA. One direction is to investigate its potential as a therapeutic agent for various conditions such as chronic pain, epilepsy, and anxiety. Another direction is to explore its interactions with other neurotransmitter systems and their implications for physiological and behavioral processes. Additionally, further studies are needed to elucidate the long-term effects of MMB-FUBINACA use and its potential for addiction and withdrawal.
In conclusion, MMB-FUBINACA is a synthetic cannabinoid with potent binding affinity to CB1 and CB2 receptors, making it a valuable tool for cannabinoid research. Its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic and toxicological implications of MMB-FUBINACA use.
Synthesis Methods
MMB-FUBINACA is synthesized through a multistep process involving the condensation of 2-acetyl-3-methylbutyryl chloride and 4-fluoro-1-naphthaldehyde, followed by the addition of methylamine and the nitrile group. The final product is purified through chromatography techniques and characterized using spectroscopic methods.
Scientific Research Applications
MMB-FUBINACA has been extensively studied in the field of cannabinoid research due to its high potency and selectivity towards CB1 and CB2 receptors. It has been used in various in vitro and in vivo studies to investigate the physiological and biochemical effects of cannabinoid receptor activation. MMB-FUBINACA has also been used as a reference standard for the identification and quantification of synthetic cannabinoids in biological samples.
properties
CAS RN |
108086-95-9 |
|---|---|
Product Name |
(Z)-2-Acetyl-3-(methylamino)but-2-enenitrile |
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(Z)-2-acetyl-3-(methylamino)but-2-enenitrile |
InChI |
InChI=1S/C7H10N2O/c1-5(9-3)7(4-8)6(2)10/h9H,1-3H3/b7-5- |
InChI Key |
KGIKMJBYLCEHAA-ALCCZGGFSA-N |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)C)/NC |
SMILES |
CC(=C(C#N)C(=O)C)NC |
Canonical SMILES |
CC(=C(C#N)C(=O)C)NC |
synonyms |
2-Butenenitrile, 2-acetyl-3-(methylamino)-, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol](/img/structure/B34297.png)





![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B34308.png)

